molecular formula C6H12BrNO B1270460 4-(2-Bromoethyl)morpholine CAS No. 89583-07-3

4-(2-Bromoethyl)morpholine

Cat. No.: B1270460
CAS No.: 89583-07-3
M. Wt: 194.07 g/mol
InChI Key: CVMXEDZZSWLXPB-UHFFFAOYSA-N
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Description

4-(2-Bromoethyl)morpholine is a useful research compound. Its molecular formula is C6H12BrNO and its molecular weight is 194.07 g/mol. The purity is usually 95%.
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Scientific Research Applications

4-(2-Bromoethyl)morpholine has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of various heterocyclic compounds.

    Biology: The compound is used in the synthesis of biologically active molecules, including potential pharmaceuticals.

    Medicine: It serves as an intermediate in the synthesis of drugs and other therapeutic agents.

    Industry: this compound is used in the production of dyes, agrochemicals, and other industrial chemicals[][4].

Safety and Hazards

The safety information for 4-(2-Bromoethyl)morpholine includes several hazard statements: H302-H315-H319-H332-H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, may be harmful if inhaled, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .

Mechanism of Action

Target of Action

4-(2-Bromoethyl)morpholine is an organic compound that is primarily used as a reagent and intermediate in organic synthesis . .

Mode of Action

The compound is used in organic synthesis reactions for bromination, substitution, and amination . It interacts with other molecules in these reactions to form new compounds. The exact mode of action would depend on the specific reaction conditions and the molecules it is reacting with.

Pharmacokinetics

Given its chemical structure, it is predicted to have a density of 1393±006 g/cm3 and a boiling point of 2199±250 °C .

Result of Action

The result of the action of this compound would depend on the specific reactions it is used in. As a reagent and intermediate in organic synthesis, it can contribute to the formation of a wide range of organic compounds .

Action Environment

The action of this compound can be influenced by various environmental factors such as temperature, pH, and the presence of other chemicals. For example, it is stable under normal temperatures but can become unstable when exposed to high temperatures, strong acids, or strong bases . It is also recommended to be stored in an inert atmosphere and in a freezer, under -20°C .

Biochemical Analysis

Biochemical Properties

4-(2-Bromoethyl)morpholine plays a significant role in biochemical reactions, particularly in the modification of proteins and enzymes. It interacts with various biomolecules, including enzymes and proteins, through covalent bonding. The bromine atom in this compound can form covalent bonds with nucleophilic sites on enzymes, leading to enzyme inhibition or modification . This interaction can alter the enzyme’s activity, affecting various biochemical pathways.

Cellular Effects

This compound has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. The compound can modify proteins involved in signal transduction, leading to altered cellular responses. Additionally, this compound can impact gene expression by modifying transcription factors or other regulatory proteins . These changes can result in altered cellular metabolism and function.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The bromine atom in the compound can form covalent bonds with nucleophilic sites on enzymes and proteins, leading to enzyme inhibition or activation . This interaction can result in changes in enzyme activity, affecting various biochemical pathways. Additionally, this compound can modify transcription factors, leading to changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that this compound can degrade over time, leading to a decrease in its activity . Additionally, long-term exposure to the compound can result in changes in cellular function, including altered gene expression and metabolism.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. Studies have shown that the compound exhibits dose-dependent effects, with higher doses leading to increased toxicity . At lower doses, this compound can have beneficial effects, such as enzyme inhibition or activation. At higher doses, the compound can cause adverse effects, including cellular toxicity and altered metabolism .

Metabolic Pathways

This compound is involved in various metabolic pathways. The compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites . These metabolites can further interact with other biomolecules, affecting metabolic flux and metabolite levels. Additionally, this compound can influence the activity of enzymes involved in metabolic pathways, leading to changes in metabolic processes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by various factors. The compound can interact with transporters and binding proteins, affecting its localization and accumulation . Additionally, the distribution of this compound can be influenced by its chemical properties, such as solubility and stability .

Subcellular Localization

This compound can localize to specific subcellular compartments, affecting its activity and function. The compound can be directed to specific organelles through targeting signals or post-translational modifications . This subcellular localization can influence the compound’s interaction with biomolecules and its overall activity within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-(2-Bromoethyl)morpholine is typically synthesized through the reaction of 2-chloroethyl bromide with morpholine. The reaction is carried out in an appropriate solvent, such as ethanol or acetonitrile, under controlled temperature conditions. The general reaction scheme is as follows:

2-chloroethyl bromide+morpholineThis compound\text{2-chloroethyl bromide} + \text{morpholine} \rightarrow \text{this compound} 2-chloroethyl bromide+morpholine→this compound

The reaction mixture is then subjected to purification processes, including drying and removal of impurities, to obtain the desired product with high purity .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and heated under controlled conditions. The process is optimized to ensure maximum yield and purity. The product is then subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions: 4-(2-Bromoethyl)morpholine undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom in this compound can be replaced by other nucleophiles, such as amines, thiols, or alkoxides.

    Oxidation: The morpholine ring can be oxidized to form N-oxides under specific conditions.

    Reduction: The compound can be reduced to form the corresponding ethylmorpholine derivative.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.

Major Products:

    Nucleophilic Substitution: Products include azidoethylmorpholine, thiocyanatoethylmorpholine, and methoxyethylmorpholine.

    Oxidation: The major product is this compound N-oxide.

    Reduction: The major product is 4-(2-Ethyl)morpholine.

Comparison with Similar Compounds

  • 2-(4-Morpholine)ethyl bromide
  • N-Formylmorpholine
  • 4-(2-Chloroethyl)morpholine

Comparison: 4-(2-Bromoethyl)morpholine is unique due to the presence of a bromine atom, which makes it more reactive compared to its chloro and formyl counterparts. This increased reactivity allows for a broader range of chemical transformations, making it a versatile reagent in organic synthesis .

Properties

IUPAC Name

4-(2-bromoethyl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12BrNO/c7-1-2-8-3-5-9-6-4-8/h1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVMXEDZZSWLXPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10363618
Record name 4-(2-bromoethyl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10363618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89583-07-3
Record name 4-(2-bromoethyl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10363618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a mixture of 0.656 g (5 mmole) of 2-morpholin-4-yl-ethanol and 20 mL of dichloromethane at 0 degrees was added 2.49 g (7.5 mmole) of carbon tetrabromide and then 1.57 g (6 mmole) of triphenylphosphine. The mixture was stirred at ambient temperature overnight. The mixture was concentrated under reduced pressure and 50 mL of hexanes was added. The solid was removed by filtration and the filtrate was concentrated under reduced pressure. Purification of the residue by silica gel chromatography, eluting with ethyl acetate-hexanes (gradient 0:100-30:70) gave 0.580 g of 4-(2-bromo-ethyl)-morpholine as a colorless oil.
Quantity
0.656 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
2.49 g
Type
reactant
Reaction Step Two
Quantity
1.57 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.